Aqueous Solubility: Thalidomide-Piperazine-Piperidine Hydrochloride vs. PEG-Containing Thalidomide-Piperazine Linker
Thalidomide-Piperazine-Piperidine hydrochloride demonstrates substantially higher aqueous solubility compared to a common PEG-containing alternative. The target compound achieves a water solubility of 33.33 mg/mL (72.15 mM) with ultrasonication , while Thalidomide-Piperazine-PEG1-COOH exhibits a solubility of only 2.08 mg/mL (4.54 mM) in aqueous formulation buffer . This represents an approximately 16-fold difference in achievable concentration, directly impacting the preparation of concentrated stock solutions for cell-based assays and in vivo dosing .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 33.33 mg/mL (72.15 mM) in water with ultrasonication |
| Comparator Or Baseline | Thalidomide-Piperazine-PEG1-COOH: 2.08 mg/mL (4.54 mM) in aqueous formulation buffer |
| Quantified Difference | ~16-fold higher concentration achievable with target compound |
| Conditions | Water solubility data as reported on vendor technical datasheets; PEG1-COOH solubility measured in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline formulation |
Why This Matters
Higher aqueous solubility minimizes the need for organic co-solvents (e.g., DMSO) in biological assays, reducing potential solvent-induced artifacts and enabling more physiologically relevant experimental conditions.
